![molecular formula C13H11FN4 B2723257 [3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine CAS No. 1439897-81-0](/img/structure/B2723257.png)

[3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

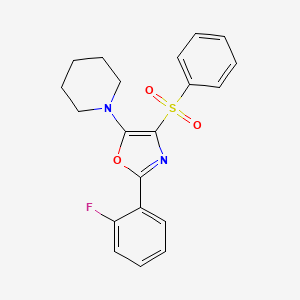

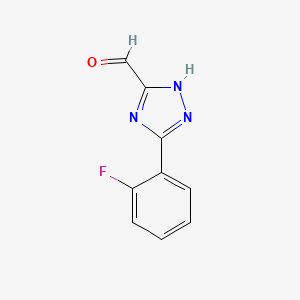

“[3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine” is a chemical compound with the CAS Number: 2230799-32-1 . It has a molecular weight of 305.18 . The IUPAC name for this compound is 3-(2-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride .

Synthesis Analysis

The synthesis of triazolo[4,3-a]pyridine derivatives involves various techniques . A series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were synthesized and their structures were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Molecular Structure Analysis

The structure of [1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine derivatives is characterized by the presence of a five-membered triazole ring fused with a six-membered pyridine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Physical and Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 305.18 . The InChI code for this compound is 1S/C12H13FN4.2ClH/c13-10-4-2-1-3-9(10)12-16-15-11-6-5-8(14)7-17(11)12;;/h1-4,8H,5-7,14H2;2*1H .Aplicaciones Científicas De Investigación

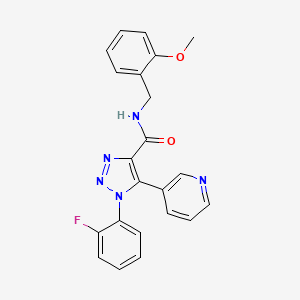

Antagonist Clinical Candidate

The development of novel P2X7 antagonists, which are valuable in treating mood disorders, leverages compounds with similar structures. A specific method involving a dipolar cycloaddition reaction/Cope elimination sequence was developed to access these compounds, highlighting their potential as clinical candidates for mood disorder treatments (Chrovian et al., 2018).

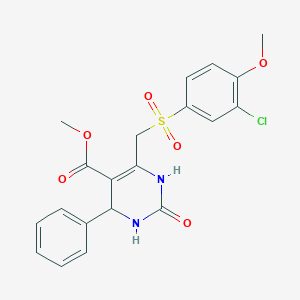

Anticancer Activity

Modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide have shown remarkable anticancer effects. By replacing the acetamide group with an alkylurea moiety, the antiproliferative activities of these compounds were evaluated against human cancer cell lines, showing potent anticancer agents with reduced toxicity (Wang et al., 2015).

Synthesis and Biological Activity

The synthesis of fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines was explored for their antiproliferative activity against cancer cell lines. These compounds provide insights into the development of new anticancer agents with unique mechanisms of action (Dolzhenko et al., 2008).

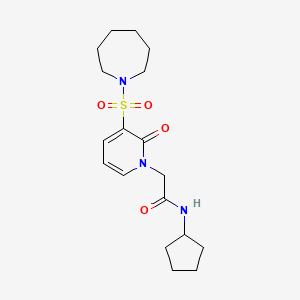

Antiosteoclast Activity

Research into di(1-oxo/thioxoperhydro-1λ5-[1,3,2] diazaphospholo [1,5‐a]pyridine-1‐yl) (4‐substituted phenyl) boronates has shown these compounds possess moderate to high antiosteoclast and osteoblast activity. This suggests their potential application in bone health and diseases related to bone density (Reddy et al., 2012).

Herbicidal Activity

Compounds with a [1,2,4]triazolo[1,5-a]pyridine structure have been found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This indicates their potential use in agricultural applications for weed control (Moran, 2003).

Safety and Hazards

Direcciones Futuras

The development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[4,3-a]pyridin-6-yl]methanamine-based drugs for the treatment of multifunctional diseases is a promising area of research . The structure–activity relationship of biologically important 1,2,4-triazolo[4,3-a]pyridin-6-yl]methanamine derivatives is being investigated .

Propiedades

IUPAC Name |

[3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN4/c14-11-4-2-1-3-10(11)13-17-16-12-6-5-9(7-15)8-18(12)13/h1-6,8H,7,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQGYSPOZXMBJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C3N2C=C(C=C3)CN)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2723174.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2723179.png)

![N-allyl-2-(2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B2723183.png)

![N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2723190.png)

![Methyl 5-ethyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2723191.png)

![2-((difluoromethyl)sulfonyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2723194.png)